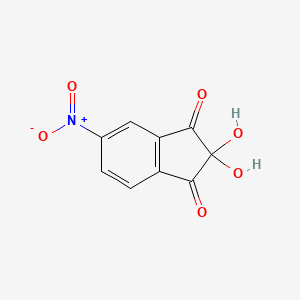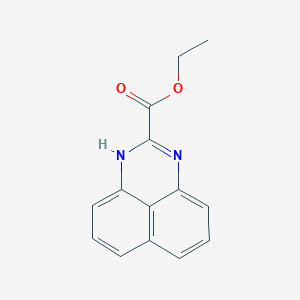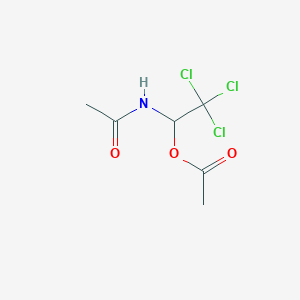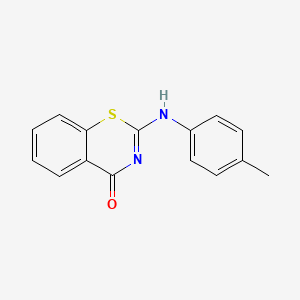
2,2-Dihydroxy-5-nitroindene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihydroxy-5-nitroindene-1,3-dione is a chemical compound with the molecular formula C9H5NO6 and a molecular weight of 223.14 g/mol It is known for its distinctive structure, which includes two hydroxyl groups and a nitro group attached to an indene-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-5-nitroindene-1,3-dione typically involves the nitration of indene-1,3-dione derivatives. One common method includes the reaction of indene-1,3-dione with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully controlled to avoid over-nitration or decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dihydroxy-5-nitroindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-indene-dione derivatives.
Substitution: Various substituted indene-dione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dihydroxy-5-nitroindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dihydroxy-5-nitroindene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play crucial roles in its reactivity and interactions. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the nitro group.
Ninhydrin (2,2-Dihydroxy-1H-indene-1,3(2H)-dione): Another related compound used in amino acid analysis and protein detection.
Uniqueness
2,2-Dihydroxy-5-nitroindene-1,3-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
106483-66-3 |
|---|---|
Formule moléculaire |
C9H5NO6 |
Poids moléculaire |
223.14 g/mol |
Nom IUPAC |
2,2-dihydroxy-5-nitroindene-1,3-dione |
InChI |
InChI=1S/C9H5NO6/c11-7-5-2-1-4(10(15)16)3-6(5)8(12)9(7,13)14/h1-3,13-14H |
Clé InChI |
CKNXPOACSQXSGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(C2=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)

![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)




